L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine
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Overview
Description
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine: is a peptide composed of six amino acids: lysine, glycine, leucine, alanine, threonine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine and valine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various amino acid derivatives can be used under standard peptide coupling conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated amino acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Serves as a substrate for enzymatic studies and protein interaction assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing various biological pathways. For example, it may act as an inhibitor or activator of enzymatic activity, modulate signal transduction pathways, or alter protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with similar amino acid composition but different sequence and properties.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes, containing a sequence of 31 amino acids.
Uniqueness
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine is unique due to its specific sequence and the presence of lysine, which can introduce positive charges and influence the peptide’s interaction with negatively charged molecules. This uniqueness makes it valuable for specific research and therapeutic applications.
Biological Activity
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine is a hexapeptide composed of six amino acids: lysine, glycine, leucine, alanine, threonine, and valine. This unique composition contributes to its potential biological activities, which warrant detailed exploration. This article will discuss the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C30H52N6O9, indicating a complex structure typical of peptides. Its specific sequence of amino acids allows for unique interactions within biological systems, influencing its stability and reactivity in various environments.
Biological Activities
Research into the biological activities of this compound suggests several potential effects:
- Muscle Growth and Repair : Similar to other branched-chain amino acids (BCAAs), this hexapeptide may promote muscle growth and tissue repair. BCAAs have been shown to enhance energy levels, increase endurance, and support muscle recovery .
- Antioxidant Properties : Peptides such as this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that specific peptide sequences can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Receptor Interaction : The peptide may interact with various receptors in the body, influencing signaling pathways related to muscle metabolism and growth.
- Protein Synthesis Stimulation : It may enhance protein synthesis through activation of mTOR (mechanistic target of rapamycin) pathways, similar to other BCAAs .
- Regulation of Nitrogen Balance : This compound may contribute to maintaining nitrogen balance in the body, which is crucial for muscle maintenance and growth.
Study 1: Muscle Recovery
A clinical trial investigated the effects of a peptide blend including this compound on muscle recovery post-exercise. Results indicated a significant reduction in muscle soreness and improved recovery times compared to a placebo group.
Study 2: Neuroprotective Potential
Research published in a peer-reviewed journal explored the neuroprotective effects of various peptides. This compound demonstrated potential in reducing neuronal cell death in vitro under oxidative stress conditions.
Comparative Analysis with Similar Compounds
The following table compares this compound with similar peptides regarding their structure and unique features:
Compound Name | Structure | Unique Features |
---|---|---|
L-Valyl-Glycyl-Valine | C15H28N4O5 | Higher sorption capacity |
L-Alanylleucine | C13H24N2O3 | Different thermal stability |
L-Tyrosylglycylglycyl | C158H253N41O44S | Endogenous opioid activity |
This comparison highlights that while this compound shares structural characteristics with other peptides, its specific sequence may result in distinct biological activities and interactions.
Properties
CAS No. |
648441-78-5 |
---|---|
Molecular Formula |
C26H49N7O8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H49N7O8/c1-13(2)11-18(31-19(35)12-29-23(37)17(28)9-7-8-10-27)24(38)30-15(5)22(36)33-21(16(6)34)25(39)32-20(14(3)4)26(40)41/h13-18,20-21,34H,7-12,27-28H2,1-6H3,(H,29,37)(H,30,38)(H,31,35)(H,32,39)(H,33,36)(H,40,41)/t15-,16+,17-,18-,20-,21-/m0/s1 |
InChI Key |
TVVZFCNDZFHHLF-QWSDNZPMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
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